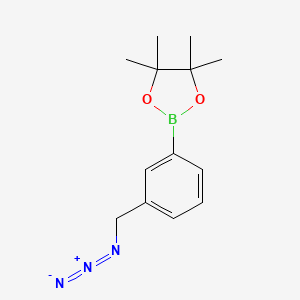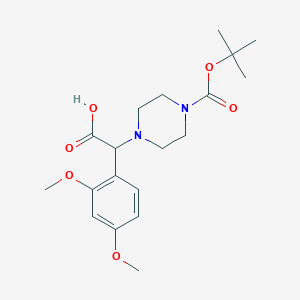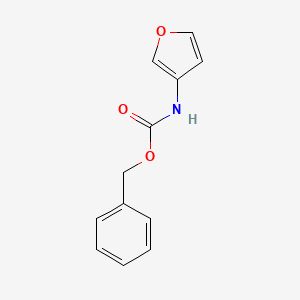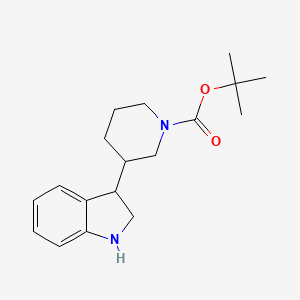
2-(3-(叠氮甲基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环
描述
2-(3-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as 2-AMP-TMD) is an organoboron compound that has been used for a variety of scientific research applications, primarily in the field of organic synthesis. It is a versatile reagent that can be used to synthesize a variety of compounds, including those with nitrogen heterocycles, such as pyridines and quinolines. Additionally, 2-AMP-TMD can be used for the synthesis of fluorinated compounds, such as fluoroquinolines, and for the preparation of polymers.
科学研究应用
Material Sciences: Cross-Linking Agent
Organic azides, such as the one , are known for their reactivity and efficiency as cross-linkers in material sciences . They can be thermally activated or photolyzed to release nitrogen, leading to highly reactive nitrenes. These nitrenes are efficient in polymer crosslinking, which is crucial for altering the physical properties of polymers. This process enhances the performance of polymer-based devices like membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs).
Energetic Materials
Due to their ability to release a considerable amount of energy upon decomposition, organic azides are explored as components in highly energetic materials . The azide group’s propensity for nitrogen release makes it a candidate for applications requiring high-energy outputs, such as propellants and explosives.
Heterocyclic Chemistry: Synthesis of Triazoles
The azide group in this compound can undergo regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to yield 1,2,3-triazoles . This reaction is a cornerstone in heterocyclic chemistry, as triazoles are a significant class of compounds with various pharmaceutical and agricultural applications.
Organic Synthesis: Nitrene Insertion
The thermal decomposition of azides to form nitrenes can be harnessed in organic synthesis for nitrene insertion reactions . These reactions are used to introduce nitrogen atoms into organic molecules, creating amines or amides, which are valuable functional groups in organic chemistry.
Polymer Chemistry: Thermosets
In polymer chemistry, organic azides are employed to create thermosets . Thermosets are polymers that are irreversibly cured from a soft solid or viscous liquid to a hard solid, and the azide functionality can be used to initiate this curing process.
Photochemistry: Light-Induced Reactions
The azide group is photosensitive and can undergo photolysis, leading to the generation of reactive nitrenes . This property is exploited in photochemistry to drive light-induced reactions, which are essential in the development of photoresists and other light-sensitive materials.
Catalysis: Aza-Wittig Reaction
Organic azides can participate in the aza-Wittig reaction, which is a method for the synthesis of imines from azides and phosphorus ylides . This reaction is valuable in catalysis and the synthesis of various nitrogen-containing compounds.
Medicinal Chemistry: Drug Development
The azide functionality is a versatile handle in medicinal chemistry for the development of new drugs . It can be used for bioconjugation, where the azide group reacts with an alkyne-tagged biomolecule in the presence of a copper catalyst, forming a stable triazole linkage. This click chemistry approach is widely used in the design of targeted drug delivery systems and diagnostics.
属性
IUPAC Name |
2-[3-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)11-7-5-6-10(8-11)9-16-17-15/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDQTYXZPDJNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate](/img/structure/B1528031.png)
![Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1528033.png)
![Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1528035.png)

![2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1528039.png)

![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)
![tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1528042.png)
![4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1528045.png)
![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1528046.png)
![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)


